molecular formula C12H22ClN3O5S3 B023837 Brinzolamide Hydrochloride CAS No. 150937-43-2

Brinzolamide Hydrochloride

Cat. No. B023837
CAS RN: 150937-43-2
M. Wt: 420 g/mol
InChI Key: UGAMYTZPFRXCOG-PPHPATTJSA-N
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Description

Brinzolamide Hydrochloride is a sulfonamide and carbonic anhydrase inhibitor with a specific affinity for carbonic anhydrase II. Following topical ocular administration, it inhibits carbonic anhydrase II, an enzyme responsible for the movement of sodium and fluid transport in the eye. This inhibition leads to a decrease in aqueous humor secretion, probably by slowing the formation of bicarbonate ions, resulting in a reduction in intraocular pressure. Brinzolamide is primarily used to treat increased pressure in the eye caused by open-angle glaucoma (Definitions, 2020).

Synthesis Analysis

Brinzolamide (S)-isomer was synthesized from 3-(2-bromoacetyl)-5-chloro-2-thiophenesulfonamide through a five-step process including reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination. The total yield of this synthesis was 23%, and the structures were characterized by 1H NMR and MS. The e.e. value of the synthesized brinzolamide (S)-isomer was 96.9% (Fang Zhi-jie, 2010).

Molecular Structure Analysis

The molecular structure of this compound was characterized as part of its synthesis process. The high enantiomeric excess (e.e.) value indicates a high degree of purity and specificity in the molecular structure of the synthesized compound, which is critical for its efficacy as a carbonic anhydrase inhibitor.

Chemical Reactions and Properties

Brinzolamide underwent significant degradation under hydrolytic and oxidative conditions, leading to the formation of seven degradation products. It remained stable when exposed to light and dry heat in the solid state. This study provides insights into the stability and reactivity of brinzolamide under various conditions, which is essential for ensuring the drug's safety and efficacy (C. Vishnuvardhan et al., 2016).

Physical Properties Analysis

The development of an in situ gelling ophthalmic solution for brinzolamide involved optimizing the formulation to exhibit a sol-gel transition at 33.2±1.1°C with pseudoplastic flow behavior. This formulation was designed to be stable, non-irritant to rabbit eyes, and capable of providing sustained drug release, which is crucial for its therapeutic efficacy and patient compliance (Jing Li et al., 2014).

Chemical Properties Analysis

Brinzolamide's chemical properties, particularly its behavior as a carbonic anhydrase inhibitor, play a critical role in its mechanism of action. Its high specificity and potent inhibitory activity for carbonic anhydrase type II isozyme (CA-II) are central to its ability to decrease intraocular pressure by suppressing aqueous humor secretion. This action is facilitated by the drug's good ocular bioavailability and the optimized suspension formulation at physiologic pH, which enhances ocular comfort (Louis Desantis, 2000).

Scientific Research Applications

  • Enhanced Delivery through Contact Lenses : Brinzolamide-loaded silicone hydrogel soft contact lenses have been developed to enhance glaucoma therapy delivery without significantly altering the lens' physical properties (De Guzman, De Guzman, & Borromeo, 2022).

  • Improved Solubility and Therapeutic Effect : The inclusion complex of brinzolamide with hydroxypropyl-β-cyclodextrin improves brinzolamide's solubility and therapeutic effect, offering a promising formulation for glaucoma treatment (Zhang et al., 2013).

  • Efficacy in Lowering Intraocular Pressure : Brinzolamide 1% effectively lowers intraocular pressure in primary open-angle glaucoma and ocular hypertension, presenting a cost-effective alternative to dorzolamide 2% and timolol 0.5% (Cvetković & Perry, 2003).

  • Nanoemulsions for Enhanced Bioavailability : Nanoemulsions containing brinzolamide can significantly enhance the bioavailability of topically applied ophthalmic drugs, potentially improving therapeutic efficacy (Mahboobian et al., 2017).

  • Combination Therapy : When combined with beta-blockers and prostaglandins, brinzolamide effectively reduces intraocular pressure by 18%, potentially improving ocular flow and lowering IOP (Iester, 2008).

  • Long-Term Safety and Efficacy : Brinzolamide 1.0% is safe and effective for treating primary open-angle glaucoma and ocular hypertension, without significant systemic side effects (March & Ochsner, 2000).

  • Microemulsion for Ocular Delivery : Optimized brinzolamide-loaded microemulsions show potential for ocular delivery for glaucoma treatment, with favorable characteristics like droplet size, zeta potential, and prolonged drug release (Gohil, Patel, Pandya, & Dharamsi, 2020).

  • Topical Carbonic Anhydrase Inhibitor : Brinzolamide is a promising topical carbonic anhydrase inhibitor for glaucoma treatment, offering a safe and effective solution with a low incidence of systemic side effects (Desantis, 2000).

Mechanism of Action

Target of Action

Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, this compound has the highest affinity to CA-II .

Mode of Action

This compound is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, this compound reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .

Pharmacokinetics

Upon topical administration, this compound gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .

Result of Action

The primary molecular effect of this compound is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.

Safety and Hazards

Brinzolamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Brinzolamide is used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It has been developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Brinzolamide, either as monotherapy or adjunctive therapy with topical β-blockers, should be regarded as a good second-line option in the pharmacological management of POAG and OH .

properties

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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